molecular formula C14H17N3 B1612965 3-Methyl-2-(piperazin-1-yl)quinoline CAS No. 348133-74-4

3-Methyl-2-(piperazin-1-yl)quinoline

Cat. No. B1612965
M. Wt: 227.3 g/mol
InChI Key: YUKANULGPVFVJO-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of 2-(piperazin-1-yl)quinolines derivatives, which is similar to 3-Methyl-2-(piperazin-1-yl)quinoline, has been explained through several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Chemical Reactions Analysis

The chemical reactions involving 2-(piperazin-1-yl)quinolines derivatives, which are similar to 3-Methyl-2-(piperazin-1-yl)quinoline, include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .

Scientific Research Applications

Anti-inflammatory and Ligand Properties

  • Anti-inflammatory Applications : One study outlines the design, synthesis, and evaluation of new ligands for the human histamine H4 receptor, identifying 3-Methyl-2-(piperazin-1-yl)quinoline derivatives with significant anti-inflammatory properties in vivo. These compounds were shown to possess potent H4R ligand activity with nanomolar affinities, demonstrating their potential in treating inflammatory conditions (Smits et al., 2008).

Pharmacological Activities

  • Smooth Muscle Contractions : Research from 1966 highlighted the pharmacological potency of 2-(1-piperazinyl)-quinoline in inducing contractions of uterine smooth muscle, both in vivo and in vitro. This compound was found to be more potent than methylergonovine in assays on isolated rat uteri, suggesting a potential role in studies related to smooth muscle physiology (Hong & Pardo, 1966).

Antibacterial Activity

  • Antibacterial Agents : A series of [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids derivatives, including those with 3-Methyl-2-(piperazin-1-yl)quinoline structures, exhibited superior in vitro antibacterial activity. Notably, derivatives with a 4-methyl-1-piperazinyl group at C-7 showed potent in vivo activity, underscoring the potential of these compounds in developing new antibacterial drugs (Segawa et al., 1992).

Antiparasitic and Anticancer Applications

  • Antiparasitic and Anticancer Hybrid Molecules : Synthesis of hybrid molecules from precursors with known antiparasitic activity resulted in compounds with potent lethal activities against Entamoeba histolytica and Giardia intestinalis. This includes derivatives of 3-Methyl-2-(piperazin-1-yl)quinoline, highlighting the versatility of this scaffold in generating effective antiparasitic agents (Saadeh et al., 2009).

Future Directions

Quinoline-based compounds, such as 3-Methyl-2-(piperazin-1-yl)quinoline, have a wide range of biological activities and are used extensively in the treatment of various diseases . There is a huge need for drugs to combat deadly pathogens, and quinolines are an essential moiety to treat infectious diseases . Therefore, there is a great potential for the development of new derivatives of quinoline-based compounds in the future.

properties

IUPAC Name

3-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKANULGPVFVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627184
Record name 3-Methyl-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(piperazin-1-yl)quinoline

CAS RN

348133-74-4
Record name 3-Methyl-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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